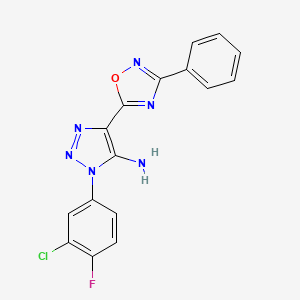

1-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Description

Properties

IUPAC Name |

3-(3-chloro-4-fluorophenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClFN6O/c17-11-8-10(6-7-12(11)18)24-14(19)13(21-23-24)16-20-15(22-25-16)9-4-2-1-3-5-9/h1-8H,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVPPWMSFFZBTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)F)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClFN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydrazine derivatives under acidic or basic conditions.

Synthesis of the triazole ring: The triazole ring can be formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

Coupling of the phenyl groups: The halogenated phenyl groups can be introduced through nucleophilic aromatic substitution reactions or via palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

1-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Cyclization: The compound can undergo intramolecular cyclization reactions under appropriate conditions, leading to the formation of new ring structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

The compound is part of a class of triazole derivatives that have been extensively studied for their anticancer properties. Research indicates that derivatives containing the 1,2,4-oxadiazole unit exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : Studies suggest that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways. The 1,2,4-oxadiazole scaffold has been associated with the inhibition of key enzymes involved in cancer progression .

-

Case Studies :

- A derivative similar to the compound demonstrated potent activity against leukemia cell lines (CCRF-CEM and K-562) with IC50 values in the low micromolar range .

- Another study highlighted a series of oxadiazole derivatives that exhibited high antiproliferative activity against NCI-H460 lung cancer cells, with some compounds achieving over 90% inhibition at specific concentrations .

Antimicrobial Properties

Research has also indicated that triazole derivatives possess antimicrobial effects. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that compounds containing the triazole and oxadiazole scaffolds may exhibit anti-inflammatory properties. This could be beneficial in developing new treatments for inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with cellular receptors to alter signal transduction processes.

Comparison with Similar Compounds

1-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can be compared with other similar compounds, such as:

This compound analogs: These compounds have similar structures but differ in the substitution patterns on the phenyl rings or the triazole and oxadiazole rings.

Other triazole derivatives: Compounds containing the triazole ring but with different substituents or additional functional groups.

Oxadiazole derivatives: Compounds with the oxadiazole ring but varying in the attached substituents and overall structure.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Biological Activity

The compound 1-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates several bioactive moieties. Its structure suggests potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure

The molecular formula of the compound is C_{16}H_{13ClFN_6O with a molecular weight of approximately 353.77 g/mol. The presence of the 1,2,4-oxadiazole and triazole rings is significant as these structures are known for their diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The oxadiazole and triazole moieties can inhibit various enzymes involved in cancer cell proliferation and survival. Studies have shown that compounds containing these scaffolds can inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer biology .

- Antiproliferative Effects : The compound exhibits significant antiproliferative activity against various cancer cell lines. This is likely due to its ability to induce apoptosis through multiple pathways, including the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .

- Targeting Nucleic Acids : The structure allows for interaction with nucleic acids, potentially leading to the disruption of DNA replication and transcription processes .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | 5.2 | HDAC inhibition |

| Study 2 | A549 (Lung Cancer) | 7.8 | Apoptosis induction |

| Study 3 | HeLa (Cervical Cancer) | 6.5 | Enzyme inhibition |

| Study 4 | HCT116 (Colon Cancer) | 4.9 | Nucleic acid targeting |

Case Studies

Several case studies have highlighted the effectiveness of triazole and oxadiazole derivatives in cancer treatment:

- Case Study on MCF-7 Cells : In a study focused on breast cancer cells, the compound demonstrated an IC50 value of 5.2\mu M, indicating potent antiproliferative effects through HDAC inhibition .

- A549 Lung Cancer Model : Another study reported that the compound induced apoptosis in A549 cells at an IC50 value of 7.8\mu M, suggesting its potential as a therapeutic agent in lung cancer treatment .

- HeLa Cell Line Investigation : Research involving HeLa cells showed that this compound effectively inhibited critical enzymes responsible for cell cycle progression, further confirming its anticancer properties .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine?

The synthesis typically involves sequential heterocycle formation and substitution reactions. Key steps include:

- Triazole Core Assembly : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring, incorporating the 3-chloro-4-fluorophenyl substituent at the N1 position .

- Oxadiazole Integration : Couple the triazole intermediate with a pre-synthesized 3-phenyl-1,2,4-oxadiazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling. Basic conditions (e.g., K₂CO₃/EtOH) are often employed to facilitate substitution at the triazole C4 position .

- Purification : Column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization (e.g., DCM/hexane) is recommended for isolating the final product.

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

- NMR Spectroscopy : Use , , and NMR to confirm substituent positions. For example, the fluorine atom on the 4-fluorophenyl group appears as a singlet in NMR (~-110 ppm) .

- X-ray Diffraction : Employ SHELXL for crystal structure refinement. Key parameters include resolving disorder in the oxadiazole-phenyl group and validating hydrogen bonding interactions (e.g., N–H···N) .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (expected [M+H]⁺: ~410.08 Da) and fragmentation patterns .

Q. What safety protocols are critical during synthesis and handling?

- Hazardous Intermediates : Use fume hoods for reactions involving chlorinated or fluorinated reagents. Neutralize acidic/basic waste (e.g., quench with NaHCO₃ or dilute HCl) before disposal .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid exposure to fine crystalline dust, which may irritate mucous membranes .

Advanced Research Questions

Q. How can tautomeric forms of this compound be identified in crystallographic studies?

- Bond Length Analysis : Compare C–N bond lengths in the triazole ring. Tautomerism (e.g., 1H vs. 2H forms) alters bond distances; planar triazole rings (~1.32–1.37 Å for C–N) indicate dominant tautomers .

- Hydrogen Bonding : Detect intermolecular interactions (e.g., N–H···O) via difference Fourier maps. For example, the amine group (NH₂) may form hydrogen bonds with oxadiazole oxygen atoms .

- Computational Validation : Use DFT calculations (B3LYP/6-31G*) to predict tautomeric stability and compare with experimental data .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

Q. What computational strategies predict the compound’s reactivity and electronic properties?

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (e.g., using Gaussian 09) to assess electrophilicity. The electron-withdrawing oxadiazole group lowers LUMO energy, enhancing reactivity toward nucleophiles .

- Solvent Effects : Apply PCM models to simulate solvation (e.g., DMSO vs. chloroform). Polar solvents stabilize charge-separated intermediates in substitution reactions .

- Molecular Docking : Screen for biological activity by docking the compound into target proteins (e.g., kinases) using AutoDock Vina. The chloro-fluorophenyl group may occupy hydrophobic binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.